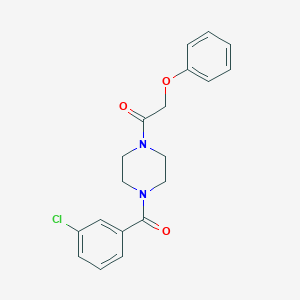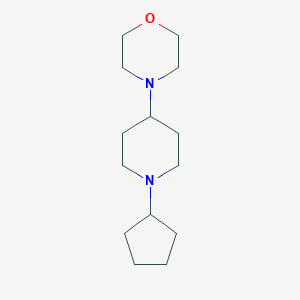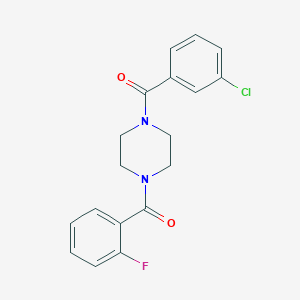METHANONE](/img/structure/B249099.png)
[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE is a complex organic compound with a unique structure that combines a piperazine ring, a phenyl-cyclohexyl group, and a trimethoxy-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-PHENYLCYCLOHEXYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE typically involves multiple steps, starting with the preparation of the individual components. The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol. The phenyl-cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexylbenzene is alkylated using an appropriate alkylating agent. The trimethoxy-phenyl group can be synthesized through the methylation of a phenol derivative using methyl iodide in the presence of a base.
The final step involves the coupling of these components through a condensation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions, depending on the reactivity of the intermediates.
Industrial Production Methods:Properties
Molecular Formula |
C26H34N2O4 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
[4-(4-phenylcyclohexyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C26H34N2O4/c1-30-23-17-21(18-24(31-2)25(23)32-3)26(29)28-15-13-27(14-16-28)22-11-9-20(10-12-22)19-7-5-4-6-8-19/h4-8,17-18,20,22H,9-16H2,1-3H3 |
InChI Key |
KPNFGZVXORFWLB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B249016.png)
![1-(2,3-Dimethoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249017.png)
![2-(biphenyl-4-yloxy)-1-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B249018.png)

![4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine](/img/structure/B249021.png)

![2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249026.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249027.png)
![2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B249029.png)
![1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B249031.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)

![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)
